molecular formula C19H22ClN B1678095 Pridefine hydrochloride CAS No. 23239-78-3

Pridefine hydrochloride

Cat. No.: B1678095
CAS No.: 23239-78-3
M. Wt: 299.8 g/mol
InChI Key: NXYDGUJRZMAZQD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of pridefine hydrochloride involves the formation of the pyrrolidine ring, which is a common structural motif in many biologically active compounds. One of the methods for synthesizing pyrrolidine derivatives involves the cyclization of appropriate precursors under specific conditions. For example, the Hantzsch pyridine synthesis is a well-known method that involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia . Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Pridefine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of corresponding ketones or carboxylic acids, while reduction could yield alcohols or amines .

Scientific Research Applications

Pridefine hydrochloride has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reuptake inhibition of neurotransmitters. In biology and medicine, it has been investigated for its antidepressant properties and its ability to treat alcoholism .

Mechanism of Action

The mechanism of action of pridefine hydrochloride involves the inhibition of the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, thereby enhancing their effects. The molecular targets of this compound include the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). By inhibiting these transporters, this compound prolongs the action of these neurotransmitters and exerts its antidepressant effects .

Comparison with Similar Compounds

Pridefine hydrochloride can be compared with other similar compounds such as desoxypipradrol, diphenylprolinol, etifelmine, pipradrol, and piroheptine . These compounds also act as reuptake inhibitors of neurotransmitters and have been investigated for their potential therapeutic applications. this compound is unique in its balanced inhibition of serotonin, dopamine, and norepinephrine reuptake, which contributes to its distinct pharmacological profile.

Properties

CAS No.

23239-78-3

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

3-benzhydrylidene-1-ethylpyrrolidine;hydrochloride

InChI

InChI=1S/C19H21N.ClH/c1-2-20-14-13-18(15-20)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12H,2,13-15H2,1H3;1H

InChI Key

NXYDGUJRZMAZQD-UHFFFAOYSA-N

SMILES

CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1.Cl

Canonical SMILES

CCN1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1.Cl

Appearance

Solid powder

23239-78-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-1118, Pridefine HCl, Pridefine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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